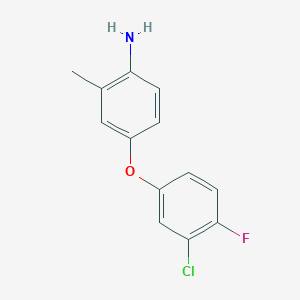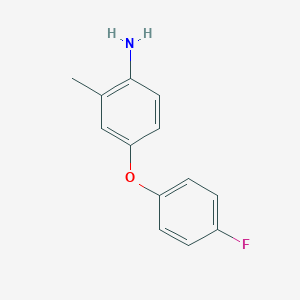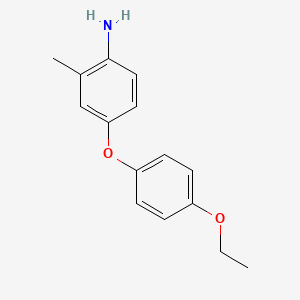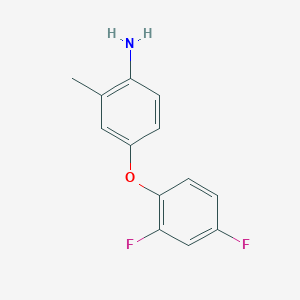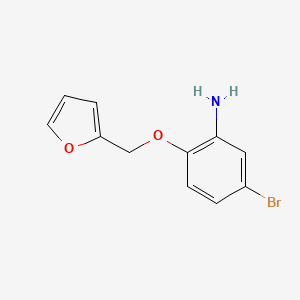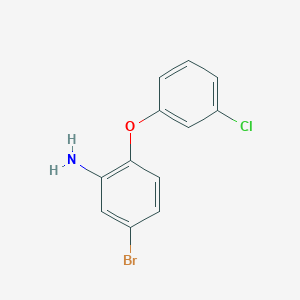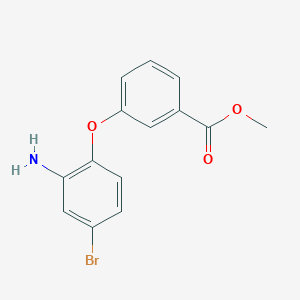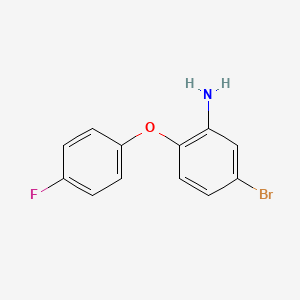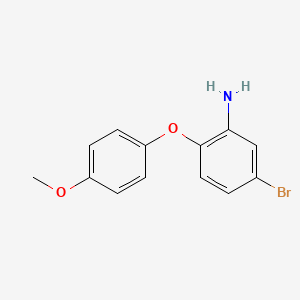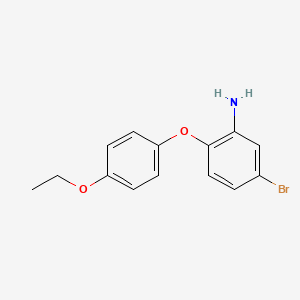
5-Bromo-2-(4-ethoxyphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-ethoxyphenoxy)aniline, also known as BEPEA, is a phenoxy aniline derivative that has been used for a wide range of scientific research applications. It is an organic compound with a molecular weight of 235.2 g/mol, and has a molar mass of 5.55 g/mol. BEPEA is a colorless to light yellow liquid with a faint odor. It is soluble in water and organic solvents, and is stable in air.
Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Study in Substituted N-Phenoxyethylanilines
A study explored the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives, providing insights into the properties of substances like 5-Bromo-2-(4-ethoxyphenoxy)aniline. The research indicated that the gauche conformation around the (CH2)2 chain is the lowest-energy for all the molecules in the study. This study is significant for understanding the molecular behavior of such compounds (Finazzi et al., 2003).
Novel Substituted Azomethine – Metal Complexes: Spectral, Structural and Optical Properties
In 2019, a study on azobenzene-based 5-bromo 4-methoxy salicylideneaniline ligand (L) synthesized with ZnCl2 and FeCl3 was conducted. This research highlighted the potential applications of such compounds in creating metal substituted Schiff base complexes with a range of remarkable properties including structural, magnetic, and second-order nonlinear optical properties (Leela et al., 2019).
Nucleophilic Substitution Reactions of 5-Bromo-6-methyluridines
Research on the reactions of 5-bromo-6-methyluridines with various nucleophiles, including aniline, provided insights into the nucleophilic substitution reactions involving compounds similar to this compound. This study contributes to the understanding of reaction dynamics in related chemical structures (Sarma et al., 1994).
Propiedades
IUPAC Name |
5-bromo-2-(4-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIIYWDEEACWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)

